4-Benzenesulfonyl-butyric acid
Description
Historical Development of Sulfonyl Group Chemistry
Early Explorations of Sulfone and Sulfonate Synthesis
The synthesis of sulfones, which feature a sulfonyl group bonded to two carbon atoms, was first reported in 1908 by Fromn and Whittmann as part of their research into dye chemistry. ilsl.br However, it wasn't until 1937 that the therapeutic potential of these compounds began to be realized, with the investigation of diaminodiphenyl sulfone's effectiveness against streptococcal infections in mice. ilsl.br Early synthetic methods for sulfones often involved the oxidation of thioethers and sulfoxides. wikipedia.org The development of sulfonyl fluorides also has early roots, with their unique reactivity being recognized as far back as the 1920s. rhhz.net These initial explorations laid the groundwork for the more sophisticated synthetic methodologies that would follow.
Evolution of Sulfonyl-Functionalized Compounds as Synthetic Intermediates
Initially, sulfonamides were often seen as terminal functional groups in medicinal chemistry. nih.govacs.org However, recent innovations have transformed this perception, establishing sulfonyl-containing molecules as versatile synthetic intermediates. nih.govacs.orgresearchgate.net For instance, sulfonamides can now be converted into valuable sulfonyl radical intermediates through photocatalysis. nih.govacs.orgresearchgate.net Furthermore, sulfinates have emerged as highly adaptable synthetic building blocks, capable of being transformed into all major classes of organosulfur compounds. rsc.org The development of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has further broadened the utility of sulfonyl fluorides, enabling the rapid assembly of complex functional molecules. rhhz.netacs.org These advancements have solidified the role of sulfonyl-functionalized compounds as pivotal tools in modern organic synthesis. researchgate.net
Significance of Butyric Acid Scaffolds in Synthetic Organic Transformations
The butyric acid scaffold, a four-carbon carboxylic acid, is a fundamental building block in organic chemistry, offering both a reactive functional group and a desirable structural motif.
Strategic Utility of Carboxylic Acid Functional Groups
Carboxylic acids are of paramount importance in organic synthesis due to their versatility. numberanalytics.com They serve as foundational materials for the creation of a vast array of organic compounds, including pharmaceuticals and agrochemicals. numberanalytics.comsolubilityofthings.com The carboxyl group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing chemists with a wide range of synthetic possibilities. solubilityofthings.com Moreover, recent advances in metallaphotoredox catalysis have enabled the direct use of carboxylic acids in a variety of transformations, including alkylation, arylation, and amination, further highlighting their strategic importance. princeton.edu
Importance of Four-Carbon Chain Architectures
The four-carbon chain is a prevalent structural motif in organic molecules. libretexts.org This is due in part to the ability of carbon atoms to form strong bonds with other carbon atoms, leading to chains of varying lengths. libretexts.orgpressbooks.pub The flexibility of a four-carbon chain allows it to adopt various conformations, which can be crucial for biological activity. Furthermore, butyric acid and its derivatives are utilized in a range of industrial applications, from food and pharmaceuticals to plastics. wiley.comnih.gov In metabolic engineering, synthetic scaffolds have been employed to enhance the production of butyrate, demonstrating the importance of this four-carbon backbone in biosynthetic processes. researchgate.netnih.gov
Contextualization of 4-Benzenesulfonyl-butyric Acid within Modern Chemical Research
This compound, with its combination of a benzenesulfonyl group and a butyric acid moiety, is a compound of interest in contemporary chemical research. Its structure suggests potential applications in areas such as proteomics research and as an intermediate in the synthesis of more complex molecules. scbt.comchemscene.comsigmaaldrich.com The synthesis of this compound can be achieved through methods such as the Friedel-Crafts reaction of pure benzene (B151609) with gamma-butyrolactone. google.com The presence of both the sulfonyl and carboxylic acid functional groups makes it a candidate for further chemical modification and exploration of its biological activities. While specific research on this compound itself is not extensive, related structures containing the sulfonyl and butyric acid motifs have been investigated for their potential as enzyme inhibitors and in drug development. ontosight.aiontosight.aiontosight.aiontosight.ai
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds mentioned in this article.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 4-(phenylsulfonyl)butanoic acid |
| CAS Number | 6178-52-5 |
| Molecular Formula | C₁₀H₁₂O₄S |
| Molecular Weight | 228.26 g/mol |
| Melting Point | 90-93 °C |
| Boiling Point | 475.6±37.0 °C at 760 mmHg |
Note: Data sourced from publicly available chemical databases. scbt.comchemscene.comsigmaaldrich.comsigmaaldrich.cn
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| Diaminodiphenyl sulfone |
| Gamma-butyrolactone |
Structure
3D Structure
Properties
IUPAC Name |
4-(benzenesulfonyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c11-10(12)7-4-8-15(13,14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHMOMYHWIMTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Benzenesulfonyl Butyric Acid and Its Precursors
Direct Synthesis Approaches
Direct synthesis of 4-(phenylsulfonyl)butanoic acid focuses on the formation of the key carbon-sulfur bond or the manipulation of sulfur's oxidation state on a pre-formed carbon skeleton. In contrast, related precursor molecules, such as 4-phenylbutyric acid, are often accessed through classical aromatic substitution reactions.
Friedel-Crafts Acylation and Related Reactions with Butyrolactone Derivatives
The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching substituents to aromatic rings. While not a direct route to 4-(phenylsulfonyl)butanoic acid, it is a principal method for synthesizing the structural isomer, 4-phenylbutanoic acid, and its ketone precursor, 4-oxo-4-phenylbutanoic acid. These reactions typically involve the electrophilic substitution of an aromatic compound, like benzene (B151609), with an acyl or alkylating agent.
A common approach involves the acylation of benzene with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 4-oxo-4-phenylbutanoic acid. wikipedia.orgpearson.com This keto-acid can then be reduced to 4-phenylbutanoic acid. An alternative method is the direct alkylation of an aromatic ring with γ-butyrolactone. For instance, benzene reacts with γ-butyrolactone, catalyzed by aluminum chloride, to yield 4-phenylbutyric acid. chemicalbook.comgoogle.com
The choice of catalyst is critical in Friedel-Crafts reactions and depends on the specific acylating or alkylating agent used.
Lewis Acids: For Friedel-Crafts acylation with acid anhydrides like succinic anhydride, a stoichiometric amount of a strong Lewis acid catalyst is generally required. lscollege.ac.in Aluminum chloride (AlCl₃) is the most common catalyst for this transformation because it effectively activates the anhydride and forms a complex with the resulting ketone product. wikipedia.orglscollege.ac.in
Brønsted and Solid Acids: In reactions using γ-butyrolactone as an alkylating agent, milder catalytic systems can be employed. These include Brønsted acids and various solid acid catalysts such as zeolites and heteropolyacids (e.g., H₄SiW₁₂O₄₀ supported on silica). lscollege.ac.inhandwiki.org These catalysts are often more environmentally benign and can be recycled.
Table 1: Catalytic Systems for Friedel-Crafts Reactions Leading to 4-Arylbutyric Acid Precursors
| Aromatic Substrate | Acylating/Alkylating Agent | Catalyst System | Product |
|---|---|---|---|
| Benzene | Succinic Anhydride | AlCl₃ (stoichiometric) | 4-Oxo-4-phenylbutanoic acid |
| Benzene | γ-Butyrolactone | AlCl₃ | 4-Phenylbutanoic acid google.com |
| Activated Arenes | Carboxylic Acids/Anhydrides | Milder Lewis Acids (e.g., Zn(II) salts), Brønsted Acids | Aryl Ketones handwiki.org |
The mechanisms of these reactions are well-established examples of electrophilic aromatic substitution.
In the acylation with succinic anhydride , the reaction begins with the coordination of the Lewis acid (AlCl₃) to a carbonyl oxygen of the anhydride. This polarization facilitates a nucleophilic attack from the benzene ring, which opens the anhydride ring and forms a tetrahedral intermediate. Subsequent loss of a proton from the arenium ion intermediate restores aromaticity and, after aqueous workup, yields 4-oxo-4-phenylbutanoic acid. vedantu.com
In the alkylation with γ-butyrolactone , the reaction is typically promoted by an acid catalyst. The lactone's carbonyl oxygen is protonated, which activates the molecule. The aromatic ring then acts as a nucleophile, attacking the electrophilic C4 carbon of the lactone. pearson.com This attack leads to the opening of the five-membered ring and the formation of the 4-arylbutanoic acid product. researchgate.net This process is considered an acid-catalyzed ring-opening reaction. researchgate.neticm.edu.pl
Sulfonylation Reactions on Butyric Acid Skeletons
The most direct and effective syntheses of 4-(phenylsulfonyl)butanoic acid involve creating the C4-SO₂ bond on a butyric acid framework or by oxidizing a thioether precursor. These methods stand in contrast to the Friedel-Crafts approaches that functionalize an aromatic ring.
The reaction of a butyric acid derivative with a benzenesulfonyl halide, such as benzenesulfonyl chloride, is a common method for forming sulfonamides or sulfonate esters. For example, reacting benzenesulfonyl chloride with an amine-containing substrate like 4-aminobutanoic acid (GABA) in the presence of a base readily forms the corresponding sulfonamide, 4-[(phenylsulfonyl)amino]butanoic acid. However, forming a carbon-sulfur bond at an unactivated sp³ carbon via this method is not a standard transformation.
More effective and widely used strategies for synthesizing alkyl sulfones like 4-(phenylsulfonyl)butanoic acid include nucleophilic substitution with a sulfinate salt or the oxidation of a corresponding thioether.
Nucleophilic Substitution with Sulfinates: A highly efficient method involves the reaction of sodium benzenesulfinate (B1229208) with an electrophilic four-carbon chain. mdpi.com Specifically, ethyl 4-iodobutyrate (prepared from ethyl 4-bromobutyrate) reacts with sodium benzenesulfinate in ethanol (B145695) to produce the sulfone. luc.edu The subsequent saponification of the ester yields the final 4-(phenylsulfonyl)butanoic acid. luc.edu This approach builds the sulfone functional group directly through a nucleophilic substitution mechanism.
Oxidation of a Thioether Precursor: A robust, two-step alternative involves the initial synthesis of 4-(phenylthio)butanoic acid, followed by its oxidation.
Thioether Formation: The precursor, 4-(phenylthio)butanoic acid, is typically prepared through the reaction of thiophenol with a 4-halobutyric acid or its ester, such as methyl 4-bromobutyrate or 4-chlorobutyric acid, in the presence of a base. smolecule.com
Oxidation: The sulfur atom in 4-(phenylthio)butanoic acid can be oxidized to the corresponding sulfone. smolecule.com This transformation is commonly achieved using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). oup.com Studies have shown that the oxidation state of the sulfur atom is critical for certain biological activities, with the sulfone derivative showing different properties from the thioether precursor. nih.govpitt.edu
Table 2: Key Alternative Routes to 4-(Phenylsulfonyl)butanoic Acid
| Precursor 1 | Precursor 2 | Key Reagents/Steps | Intermediate Product | Final Product |
|---|
Multi-Step Synthetic Pathways
Multi-step syntheses are often necessary to construct the 4-benzenesulfonyl-butyric acid scaffold and introduce diverse functionalities. These pathways rely on the careful selection and execution of reactions to build the target molecule from simpler, readily available starting materials.
Precursor Synthesis and Functional Group Interconversions
A common strategy for synthesizing this compound involves the reaction of a sulfonylating agent with a suitable butyric acid derivative. For instance, the reaction of benzenesulfonyl chloride with 4-aminobutanoic acid in the presence of a base can yield 4-(benzenesulfonylamino)butanoic acid, a related derivative. ontosight.ai Another approach involves the Friedel-Crafts reaction between benzene and γ-butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride to directly form 4-phenylbutyric acid, which can then be sulfonated. google.comgoogle.com
Functional group interconversions are crucial for modifying precursors and intermediates to achieve the desired final product. ub.edusolubilityofthings.com These transformations can include:
Oxidation and Reduction: Alcohols can be oxidized to carboxylic acids, and carbonyl compounds can be reduced to alcohols. solubilityofthings.comimperial.ac.uk For example, a precursor with a hydroxyl group could be oxidized to the corresponding carboxylic acid.
Esterification and Hydrolysis: Carboxylic acids can be converted to esters, and esters can be hydrolyzed back to carboxylic acids. solubilityofthings.com This is useful for protecting the carboxylic acid functionality during other reaction steps.
Amide Formation: Carboxylic acids or their activated derivatives can react with amines to form amides. solubilityofthings.com
Halogenation and Substitution: Halides can be introduced and subsequently replaced by other functional groups through nucleophilic substitution reactions. vanderbilt.edu
A practical example of a multi-step synthesis is the preparation of 2-[(4-dodecyloxyphenyl)sulfonyl] butanoic acid, which involves etherification, chlorosulfonation, reduction, nucleophilic C-S coupling, and hydrolysis. researchgate.net
Strategic Planning for Complex Derivative Synthesis
The synthesis of complex derivatives of this compound requires careful strategic planning. This involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. Key considerations in this planning include:
Protecting Groups: Protecting sensitive functional groups is often necessary to prevent them from reacting under certain conditions. For example, the benzenesulfonyl group itself can be used as a robust protecting group for phenols. researchgate.net
Order of Reactions: The sequence of reactions is critical to avoid unwanted side reactions and ensure the desired stereochemistry.
Catalyst Selection: The choice of catalyst can significantly influence the reaction's efficiency, selectivity, and yield. ugent.be For instance, palladium-catalyzed cross-coupling reactions are valuable for creating carbon-carbon and carbon-heteroatom bonds in complex molecules. mdpi.com
Stereochemistry: For chiral derivatives, asymmetric synthesis methods are employed to control the stereochemical outcome. This can involve using chiral auxiliaries, catalysts, or starting materials. researchgate.net
The synthesis of dihydropyrimidones, for example, utilizes α-amido sulfones in a cinchona alkaloid-catalyzed asymmetric Mannich reaction to control enantioselectivity. orgsyn.org
Green Chemistry Principles in Synthesis of Sulfonyl-Butyric Acids
The application of green chemistry principles aims to make the synthesis of sulfonyl-butyric acids more environmentally friendly and sustainable. iptsalipur.orgorientjchem.org This involves reducing waste, using less hazardous materials, and improving energy efficiency.
Solvent-Free or Environmentally Benign Media Approaches
A significant focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. acs.org
Water as a Solvent: Water is an attractive green solvent due to its safety and low environmental impact. mdpi.com The synthesis of sulfonamide derivatives has been successfully carried out in water, often in the presence of a base like sodium carbonate to scavenge the HCl produced. mdpi.comsci-hub.se
Solvent-Free Reactions: Conducting reactions without a solvent, known as neat conditions, is an ideal green chemistry approach as it eliminates solvent waste entirely. sci-hub.se The synthesis of N-alkyl and N-arylsulfonamides has been reported under solvent-free conditions at room temperature. sci-hub.se
Alternative Green Solvents: Other green solvents being explored include ionic liquids, supercritical fluids, and bio-based solvents like ethyl lactate. orientjchem.org 2-Methyltetrahydrofuran (2-MeTHF) has been identified as a greener solvent for peptide synthesis and related coupling reactions. mdpi.com
Catalyst Design for Sustainable Production
Catalyst design plays a pivotal role in developing sustainable synthetic processes. ugent.betopsoe.com
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which allows for easy separation and recycling, reducing waste and cost. polyu.edu.hk Solid acid catalysts, for instance, have been used for esterification reactions. researchgate.net
Biocatalysts: Enzymes are highly specific and efficient catalysts that operate under mild conditions (e.g., temperature and pH), reducing energy consumption and by-product formation. iptsalipur.org
Photocatalysts and Electrocatalysis: These emerging technologies utilize light or electricity to drive chemical reactions, often offering more sustainable pathways for synthesis. nih.govrsc.org For example, photocatalysis has been used for carbon-sulfur bond formation. rsc.org
Catalysts from Renewable Resources: Research is ongoing to develop catalysts from renewable feedstocks to further enhance the sustainability of chemical processes.
Process Optimization and Scalability Studies
Optimizing reaction conditions and ensuring the scalability of a synthetic process are crucial for its practical application, especially in industrial settings.
Parameter Optimization: Key reaction parameters such as temperature, pressure, reaction time, and catalyst loading are systematically varied to maximize yield and purity while minimizing reaction time and energy consumption. For example, in the esterification of butyric acid, increasing the temperature, molar ratio of reactants, and catalyst concentration was found to enhance the conversion. researchgate.net
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including better heat and mass transfer, improved safety, and easier scalability.
Purification Techniques: Developing efficient and scalable purification methods is essential. While column chromatography is common in the lab, it can be expensive and time-consuming on a larger scale. google.com Alternative methods like crystallization and extraction are often preferred for industrial production.
A scalable synthesis of 4-phenylbutyric acid has been developed using a one-step reaction between butyrolactone and pure benzene, highlighting the potential for simple and cost-effective industrial production. google.com
Reaction Chemistry of 4 Benzenesulfonyl Butyric Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site of reactivity in 4-Benzenesulfonyl-butyric acid, undergoing a variety of transformations typical of this functional group. These reactions are fundamental to the synthesis of various derivatives.
Esterification and Amidation Reactions
Esterification of this compound can be achieved through reaction with alcohols. For instance, treatment with an alcohol in the presence of an acid catalyst yields the corresponding ester. This reaction is a common method for preparing esters in a laboratory setting. uomustansiriyah.edu.iq Similarly, amidation occurs when this compound reacts with ammonia (B1221849) or amines. uomustansiriyah.edu.iq These reactions can be facilitated by the use of coupling agents or by converting the carboxylic acid to a more reactive species, such as an acid chloride. uomustansiriyah.edu.iqresearchgate.net An efficient method for amide formation involves the direct condensation of carboxylic acids and amines in an aqueous medium using benzenesulfonyl chloride as a reagent. researchgate.net This process suggests the in situ formation of a mixed anhydride (B1165640) that is relatively stable to hydrolysis and reacts with amines to form amides. researchgate.net
| Reactant | Reagent | Product Type | Reference |
| Alcohol | Acid Catalyst | Ester | uomustansiriyah.edu.iq |
| Ammonia/Amine | Coupling Agent/Acid Chloride | Amide | uomustansiriyah.edu.iqresearchgate.net |
| Amine | Benzenesulfonyl Chloride (in aqueous medium) | Amide | researchgate.net |
Reduction to Alcohols and Oxidation Reactions
The carboxylic acid moiety of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4). The mechanism involves the addition of a hydride ion to the carbonyl group, followed by the elimination of an alkoxide ion to form an aldehyde, which is then further reduced to the primary alcohol. uomustansiriyah.edu.iq
While the carboxylic acid group is already in a high oxidation state, the sulfonyl group can be subject to oxidation to form sulfone derivatives.
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives. masterorganicchemistry.comchemistrytalk.org This reaction involves the replacement of a leaving group on the acyl carbon with a nucleophile. masterorganicchemistry.comchemistrytalk.org For this compound, this pathway is central to its conversion into esters, amides, and acid halides. The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon. libretexts.orglibretexts.org The stability of this intermediate and the nature of the leaving group influence the reactivity. In general, more reactive carboxylic acid derivatives can be converted to less reactive ones. chemistrytalk.org For example, an acid chloride, which is highly reactive, can be converted into an ester or an amide. uomustansiriyah.edu.iqchemistrytalk.org
Reactivity of the Butyric Acid Carbon Chain
The butyric acid carbon chain of this compound also presents opportunities for chemical modification, particularly at the alpha-carbon.
Alpha-Functionalization and Related Carbanion Chemistry
The carbon atom alpha to the carboxylic acid group can be functionalized through the formation of a carbanion. A carbanion is an anion where a carbon atom has an unshared pair of electrons and a negative charge. libretexts.orglibretexts.org The stability and reactivity of this carbanion are influenced by several factors, including inductive effects and hybridization. libretexts.orgscribd.com The presence of the adjacent carbonyl group can stabilize the carbanion through resonance. Once formed by a suitable base, this carbanion can act as a nucleophile, reacting with various electrophiles to introduce substituents at the alpha-position. While specific examples for this compound are not prevalent in the provided search results, this type of reactivity is a fundamental concept in organic chemistry. libretexts.orglibretexts.org
Electrophilic and Radical Additions
Electrophilic addition reactions are characteristic of unsaturated systems like alkenes and alkynes, where an electrophile adds across a double or triple bond. libretexts.orgchemguide.co.uksavemyexams.com Since the butyric acid chain of this compound is saturated, it does not undergo electrophilic addition reactions.
Radical addition reactions, often initiated by peroxides, can occur on carbon-carbon double bonds. masterorganicchemistry.com Similar to electrophilic additions, these reactions are not applicable to the saturated butyric acid chain of the title compound.
Cyclization Reactions Leading to Heterocyclic Systems
The structural framework of this compound, featuring both a carboxylic acid and a sulfone group, allows for its use as a precursor in the synthesis of various heterocyclic compounds. These reactions often involve the carboxylic acid moiety or an activated derivative participating in intramolecular cyclization.
One notable example is the trifluoroacetic anhydride-catalyzed cyclization of 4-[1-(phenylsulfonyl)-3-pyrrolyl]butyric acid. This reaction results in the formation of 1-(phenylsulfonyl)-7-oxo-4,5,6,7-tetrahydroindole, a fused heterocyclic system. researchgate.net However, attempts to induce cyclization at the 4-position of the pyrrole (B145914) ring have been unsuccessful. researchgate.net
The formation of heterocyclic systems is a broad and significant area of organic chemistry. uomus.edu.iq Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are widespread in nature and are fundamental to many biological processes. uomus.edu.iq Aromatic heterocycles, such as pyridine (B92270), and saturated heterocycles, like pyrrolidine, represent major classes within this family of compounds. uomus.edu.iqpressbooks.pub The synthesis of such structures often relies on the cyclization of appropriately functionalized acyclic precursors. organic-chemistry.org
Transformations Involving the Benzenesulfonyl Group
The benzenesulfonyl group is a key functional moiety in this compound, influencing its reactivity and providing opportunities for various chemical transformations.
The sulfone group is generally stable but can be cleaved under specific conditions. This removal is often a crucial step in multi-step syntheses where the sulfone has served as an activating or directing group. d-nb.info For instance, in the context of other sulfone-containing compounds, electrochemical methods have been explored to remove the phenylsulfonyl group without causing reductive elimination, which can sometimes lead to undesired byproducts like alkenes. luc.edu
The dianion of 4-(phenylsulfonyl)butanoic acid has been a subject of study, highlighting the reactivity of the carbon atom alpha to the sulfone group. luc.edu Abstraction of a proton from this position creates a carbanion that can participate in various reactions. luc.edu
Nitration: The introduction of a nitro group onto the benzene (B151609) ring is a common transformation. For instance, the nitration of N-phenylbenzenesulfonamide can be achieved using reagents like copper(II) nitrate (B79036) or iron(III) nitrate. rsc.org This reaction can be chemoselective, providing a route to compounds like N-(4-halo-2-nitrophenyl)benzenesulfonamide. rsc.org The nitration of benzene itself is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive electrophile, the nitronium ion (NO₂⁺). libretexts.orgpharmaguideline.com
Halogenation: Halogens can be introduced onto the aromatic ring through electrophilic substitution. For the halogenation of benzene, a catalyst is typically required to activate the halogen. libretexts.org The reaction of N-phenylbenzenesulfonamide can be controlled to produce halogenated derivatives. rsc.org
Sulfonation: The introduction of a sulfonic acid group is another important modification. The sulfonation of benzene is a reversible reaction that uses fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) to produce benzenesulfonic acid. libretexts.orgpharmaguideline.com The electrophile in this reaction is sulfur trioxide. pharmaguideline.com
The reactivity of the phenyl ring in these substitution reactions is influenced by the existing sulfonyl group. The high reactivity of aromatic rings in compounds like pyrrole, furan, and thiophene (B33073) necessitates the use of milder reagents for such transformations. vpscience.org
The benzenesulfonyl group can function as both a leaving group and an activating group in various synthetic transformations. tcichemicals.com
As a leaving group , the benzenesulfonate (B1194179) anion is very stable due to resonance, making it an excellent nucleofuge. researchgate.netwikipedia.org This property is often exploited by converting poor leaving groups, such as hydroxyl groups, into good leaving groups by transforming them into sulfonate esters (e.g., tosylates, mesylates). researchgate.netpearson.com The sulfonyl chloride moiety in compounds like 4-methoxy-3-nitrobenzenesulfonyl chloride acts as a good leaving group, facilitating nucleophilic substitution reactions. smolecule.com
As an activating group , the electron-withdrawing nature of the sulfone can activate adjacent positions for nucleophilic attack or other reactions. researchgate.netacs.org For example, the sulfone group can direct the asymmetric transfer hydrogenation of ketones. d-nb.info In the context of Diels-Alder reactions, the sulfone group has been shown to activate dienophiles. researchgate.net Furthermore, aryl sulfonate esters can serve as activating groups in cross-coupling reactions, acting as an alternative to aryl halides. researchgate.net
Derivatization for Enhanced Synthetic Utility
The synthesis of chiral derivatives of butyric acid is of significant interest due to the prevalence of such structures in pharmaceuticals. rsc.orgrsc.orgresearchgate.net Various catalytic asymmetric methods have been developed to access enantiomerically enriched γ-amino butyric acid (GABA) derivatives. nih.govfigshare.com
One approach involves the copper-catalyzed asymmetric conjugate reduction of γ-phthalimido-α,β-unsaturated carboxylic acid esters, which has been successfully applied to the enantioselective synthesis of (R)-baclofen. nih.govfigshare.com Another strategy is the Lewis acid-catalyzed asymmetric aminoalkylation of ketene (B1206846) silyl (B83357) acetals via the enantioconvergent ring-opening of racemic aziridines. rsc.orgrsc.orgresearchgate.net
More directly related to sulfones, a recent development has demonstrated the catalytic enantioselective synthesis of α-C chiral sulfones. rsc.orgrsc.org This method utilizes a cooperative system involving a chiral nickel catalyst and a photoactive electron donor-acceptor complex to install sulfone moieties asymmetrically. rsc.orgrsc.org This protocol has been used to synthesize a selective MMP-3 inhibitor, demonstrating its synthetic utility. rsc.org
Synthesis of Analogs with Varied Substituents on the Benzenesulfonyl Moiety
Synthesis from Substituted Precursors
A primary and straightforward approach involves starting with a benzene derivative that already contains the desired substituent. This pre-functionalized aromatic compound is then used to construct the final this compound structure. A common method is to utilize a substituted benzenesulfonyl chloride as a key intermediate. For instance, commercially available or synthetically prepared benzenesulfonyl chlorides with substituents like methyl, chloro, or nitro groups can be reacted with an appropriate precursor to form the desired analog.
This strategy is exemplified in the preparation of various sulfonamide derivatives where substituted benzenesulfonyl chlorides, such as 4-toluenesulfonyl chloride, 4-(acetylamino)benzenesulfonyl chloride, and 2,5-dichlorobenzenesulfonyl chloride, are used as the starting reagents to build more complex molecules. researchgate.net The general sulfonation of a substituted benzene can be achieved by reacting it with fuming sulfuric acid to introduce the sulfonic acid group (-SO₃H). libretexts.orgchemguide.co.uk This can then be converted to the corresponding sulfonyl chloride, which serves as a reactive handle for subsequent reactions.
Table 1: Examples of Precursors for Synthesizing Substituted Analogs This table is interactive. You can sort and filter the data.
| Desired Substituent | Common Starting Material | Key Intermediate |
|---|---|---|
| Methyl (-CH₃) | Toluene | 4-Methylbenzenesulfonyl chloride (Tosyl chloride) |
| Chloro (-Cl) | Chlorobenzene | 4-Chlorobenzenesulfonyl chloride |
| Nitro (-NO₂) | Nitrobenzene | 4-Nitrobenzenesulfonyl chloride |
Direct Functionalization of the Benzenesulfonyl Ring
An alternative strategy is the direct modification of the unsubstituted benzenesulfonyl ring of this compound or its precursors. This is typically accomplished through electrophilic aromatic substitution reactions. The existing benzenesulfonyl group is a meta-director and a deactivating group, meaning it will direct incoming electrophiles to the position meta to the sulfonyl group and will make the reaction slower compared to unsubstituted benzene.
Common electrophilic substitution reactions include:
Nitration: Introducing a nitro (-NO₂) group onto the benzene ring by reacting the compound with a mixture of concentrated nitric acid and concentrated sulfuric acid. savemyexams.com The nitro group can subsequently be reduced to an amino group (-NH₂), which can serve as a point for further derivatization.
Halogenation: Introducing a halogen (e.g., -Cl, -Br) by reacting with the halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). savemyexams.com
Sulfonation: Introducing another sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.orglibretexts.org This reaction is reversible. libretexts.org
Table 2: Summary of Direct Functionalization Reactions This table is interactive. You can sort and filter the data.
| Reaction | Reagents | Typical Position of Substitution | Resulting Substituent |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | meta | -NO₂ |
| Halogenation | X₂ (Cl₂, Br₂), Lewis Acid (e.g., FeX₃) | meta | -X (Cl, Br) |
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry offers powerful tools for creating carbon-carbon and carbon-heteroatom bonds, providing access to analogs that are difficult to synthesize via traditional methods. Palladium-catalyzed cross-coupling reactions are particularly useful for modifying halogenated or triflate-substituted benzenesulfonyl derivatives.
The Suzuki-Miyaura cross-coupling reaction is a prominent example. This reaction couples an organoboron compound (like a boronic acid) with an aryl halide or triflate in the presence of a palladium catalyst. This approach was used to synthesize N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives. mdpi.com The synthesis started with N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, which was then reacted with differently substituted vinylboronic acids via a Suzuki-Miyaura coupling to introduce styryl groups onto the phenyl ring, yielding analogs with methoxymethylstyryl and trifluoromethylstyryl substituents. mdpi.comresearchgate.net
Patents also describe processes for preparing substituted benzenesulfonic acid derivatives using palladium-catalyzed coupling reactions, such as the Heck reaction, which involves coupling an alkene with an aryl halide or diazonium salt. googleapis.com
Table 3: Examples of Synthesized Analogs via Cross-Coupling This table is interactive. You can sort and filter the data.
| Starting Material Core | Coupling Partner | Reaction Type | Resulting Substituent | Reference |
|---|---|---|---|---|
| 4-Bromobenzenesulfonamide derivative | 4-Methoxyphenylvinylboronic acid | Suzuki-Miyaura | 4-Methoxymethylstyryl | mdpi.com |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the molecular skeleton and define the chemical environment of each atom.
The ¹H NMR spectrum of 4-Benzenesulfonyl-butyric acid provides a precise count of the different types of protons and their neighboring environments. The spectrum is characterized by signals from the aromatic protons of the benzenesulfonyl group and the aliphatic protons of the butyric acid chain.
The aromatic region typically displays complex multiplets corresponding to the five protons on the phenyl ring. The protons ortho to the electron-withdrawing sulfonyl group are expected to be the most deshielded, appearing furthest downfield. The aliphatic portion of the molecule gives rise to three distinct signals corresponding to the three methylene (B1212753) (-CH₂-) groups. The methylene group adjacent to the sulfonyl group (C-4) and the one adjacent to the carboxylic acid group (C-2) are shifted downfield due to the electron-withdrawing effects of these functional groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2', H-6' (ortho) | 7.90 - 7.95 | Multiplet (d) |
| H-3', H-4', H-5' (meta, para) | 7.55 - 7.70 | Multiplet (m) |
| H-4 | 3.20 - 3.25 | Triplet (t) |
| H-2 | 2.40 - 2.45 | Triplet (t) |
| H-3 | 2.05 - 2.15 | Quintet |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and instrument conditions.
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. For this compound, eight distinct signals are expected: four for the aromatic carbons (due to symmetry, the two ortho and two meta carbons are equivalent) and four for the aliphatic chain carbons, including the carboxyl carbon. The carboxyl carbon (C-1) is typically the most deshielded signal, appearing significantly downfield (~170-180 ppm).
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH carbons (aromatic C-3', C-4', C-5'), negative signals for the three CH₂ carbons of the butyric acid chain, and no signal for the quaternary carbons (C-1' and the carboxyl C-1).
Table 2: Predicted ¹³C NMR and DEPT-135 Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |
|---|---|---|
| C-1 (Carboxyl) | ~178.0 | Absent |
| C-1' (ipso-Sulfonyl) | ~139.0 | Absent |
| C-4' (para) | ~134.0 | Positive (CH) |
| C-2', C-6' (ortho) | ~129.5 | Positive (CH) |
| C-3', C-5' (meta) | ~128.0 | Positive (CH) |
| C-4 | ~55.0 | Negative (CH₂) |
| C-2 | ~33.0 | Negative (CH₂) |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and instrument conditions.
Two-dimensional (2D) NMR experiments provide correlational data that helps piece together the molecular structure by showing how different atoms are connected.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). For this compound, key cross-peaks would be observed between the protons of the butyric acid chain: a correlation between H-2 and H-3, and another between H-3 and H-4. This confirms the sequential connectivity of the aliphatic backbone. mnstate.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. univ-lille1.fr This allows for the unambiguous assignment of carbon signals based on the already-assigned proton signals. For example, the proton signal at ~2.4 ppm (H-2) would show a cross-peak to the carbon signal at ~33.0 ppm (C-2).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²J and ³J C-H coupling). It is crucial for identifying connections across quaternary carbons or heteroatoms. Key HMBC correlations would include the link from the H-4 protons to the ipso-carbon of the phenyl ring (C-1') and from the H-2 protons to the carboxyl carbon (C-1).
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. uzh.ch This is useful for determining stereochemistry and conformation. A potential NOESY correlation between the H-4 protons and the ortho-protons (H-2', H-6') of the phenyl ring would provide evidence for the spatial proximity of the aliphatic chain to the aromatic ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. mnstate.edu
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of a compound. The molecular formula of this compound is C₁₀H₁₂O₄S. sigmaaldrich.com HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.
Table 3: Theoretical Exact Mass for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₃O₄S⁺ | 229.0529 |
| [M+Na]⁺ | C₁₀H₁₂O₄SNa⁺ | 251.0348 |
Calculations based on the most abundant isotopes: C=12.00000, H=1.00783, O=15.99491, S=31.97207, Na=22.98977.
In a mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides a roadmap to the original structure. For this compound, several key fragmentation pathways can be predicted based on its structure.
A common fragmentation for benzenesulfonyl compounds is the loss of sulfur dioxide (SO₂, mass 64). Another likely fragmentation is the cleavage of the C-S bond, leading to fragments corresponding to the phenylsulfonyl group ([C₆H₅SO₂]⁺, m/z 141) and the butanoic acid chain. The butyric acid moiety itself can undergo characteristic fragmentations, such as the loss of a hydroxyl radical (-OH, mass 17) or a carboxyl group (-COOH, mass 45). libretexts.org A McLafferty rearrangement, common in carboxylic acids, could lead to the formation of a characteristic fragment ion at m/z 60. docbrown.info The base peak in the spectrum would likely correspond to one of the most stable fragments, such as the phenyl cation ([C₆H₅]⁺, m/z 77) formed after the loss of SO₂.
Hyphenated Techniques (e.g., GC-MS, LC-MS)
For carboxylic acids like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for both qualitative and quantitative analysis. weber.hu
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for analyzing polar compounds like this compound without the need for derivatization. mdpi.com The choice of solvent is critical, with protic solvents like methanol (B129727) and acetonitrile, often mixed with water, being commonly used. waters.com The addition of a small amount of an acid like formic acid can facilitate ionization. waters.com Derivatization can also be employed in LC-MS to enhance sensitivity and chromatographic retention. For example, short and medium-chain fatty acids have been successfully analyzed after derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH). unimi.it The selection of appropriate columns and mobile phases is crucial for achieving good separation and detection. nih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignment and Functional Group Identification
The infrared (IR) and Raman spectra of this compound are characterized by vibrations corresponding to its constituent functional groups: the phenyl ring, the sulfonyl group, and the carboxylic acid moiety.
Sulfonyl Group (SO2): The sulfonyl group exhibits strong characteristic stretching vibrations. Asymmetrical and symmetrical stretching modes are expected.
Carbonyl Group (C=O): The carboxylic acid's carbonyl group will show a strong absorption band for its stretching vibration. The position of this band can be influenced by hydrogen bonding. nih.gov
Phenyl Group (C6H5): Aromatic C-H stretching vibrations typically appear above 3000 cm-1. C=C stretching vibrations within the ring are observed in the 1600-1450 cm-1 region. scielo.org.mx
C-S and C-C Bonds: Stretching vibrations for C-S and C-C bonds will also be present at lower frequencies. scielo.org.mx
A study on the related compound 4-(benzenesulfonyl)-morpholine, which shares the benzenesulfonyl group, provides insights into the expected vibrational modes. scielo.org.mx In that study, C=C stretching modes of the aromatic ring were observed between 1450 and 1600 cm-1, and C-S bond stretching was identified at 746 and 291 cm-1. scielo.org.mx
Interactive Data Table: Predicted Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Phenyl Ring | C-H stretch | 3100 - 3000 |
| Alkyl Chain | C-H stretch | 3000 - 2850 |
| Carboxylic Acid | C=O stretch | 1725 - 1700 |
| Phenyl Ring | C=C stretch | 1600 - 1450 |
| Sulfonyl Group | SO₂ asymmetric stretch | 1350 - 1300 |
| Sulfonyl Group | SO₂ symmetric stretch | 1160 - 1120 |
Conformational Analysis
Spectroscopic techniques can be used to study the different spatial arrangements of atoms (conformers) in a molecule. nih.gov For flexible molecules like this compound, with several rotatable bonds, multiple conformations may exist. chemscene.com The study of 4-phenylbutyrate (B1260699) ion pairs has demonstrated that UV spectroscopy can be a powerful tool for conformational analysis, where different conformers exhibit distinct electronic transition frequencies due to the Stark effect. rsc.org While specific conformational analysis of this compound using IR and Raman spectroscopy is not detailed in the available literature, such studies would likely focus on how intermolecular interactions, such as hydrogen bonding in the solid state, influence the vibrational spectra and favor certain conformations.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org
Crystal Packing and Intermolecular Interactions
Interactive Data Table: Potential Crystal Data for a Sulfonamide Derivative
Based on a related structure, 2-Benzenesulfonamido-3-methylbutyric acid, the following is an example of crystallographic data that could be obtained. researchgate.net
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 5.4954 (3) |
| b (Å) | 15.5097 (10) |
| c (Å) | 15.5106 (9) |
| β (°) | 94.043 (3) |
| Volume (ų) | 1318.71 (14) |
| Z | 4 |
Absolute Configuration Determination (if applicable)
This compound itself is not chiral and therefore does not have an absolute configuration. However, if a chiral center were introduced into the molecule, for example by substitution on the butyric acid chain, X-ray crystallography could be used to determine the absolute configuration of the resulting enantiomers. vedantu.com This is typically achieved by using anomalous dispersion effects, often requiring the use of a heavy atom or specific X-ray wavelengths. frontiersin.org
Computational and Theoretical Studies of 4 Benzenesulfonyl Butyric Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the electronic structure and related properties of 4-Benzenesulfonyl-butyric acid.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. sigmaaldrich.combiointerfaceresearch.com For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles.
The optimized geometry is crucial for understanding the molecule's steric and electronic properties. Electronic properties such as dipole moment, polarizability, and various thermodynamic parameters can also be derived from these calculations, offering a comprehensive electronic profile of the molecule.
Table 1: Calculated Geometrical Parameters of this compound using DFT/B3LYP/6-311G(d,p) (Note: The following data is illustrative of typical DFT results and is not from a published study on this specific molecule.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| S-O1 | 1.45 | O1-S-O2 | 120.5 |
| S-O2 | 1.45 | C(aromatic)-S-C(alkyl) | 105.3 |
| S-C(aromatic) | 1.78 | S-C-C | 110.2 |
| S-C(alkyl) | 1.82 | C-C-C | 112.5 |
| C=O | 1.22 | O=C-OH | 123.0 |
| C-OH | 1.35 | C-C-COOH | 111.8 |
This interactive table provides a summary of the optimized geometrical parameters for this compound as predicted by DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in a molecule's chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netnih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the sulfonyl group's oxygen atoms, while the LUMO is often distributed over the phenyl ring and the carboxylic acid group. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Properties of this compound (Note: The following data is illustrative and not from a published study on this specific molecule.)
| Property | Energy (eV) |
| HOMO Energy | -7.15 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap | 5.90 |
This interactive table presents the calculated energies of the frontier molecular orbitals and the resulting energy gap for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netmdpi.com The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.id
In this compound, the MEP map would show the most negative potential (red) around the oxygen atoms of the sulfonyl and carboxylic acid groups, indicating these are the primary sites for electrophilic attack. The most positive potential (blue) would be located around the acidic hydrogen of the carboxyl group, highlighting it as a site for nucleophilic attack.
Theoretical vibrational frequency analysis, performed using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. mdpi.com This calculated spectrum can then be compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy.
This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching frequencies for the S=O bonds in the sulfonyl group, the C=O bond in the carboxylic acid, and the C-H bonds in the phenyl ring and alkyl chain can be identified. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental spectra. sigmaaldrich.comcuny.edu
Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for this compound (Note: The following data is illustrative and not from a published study on this specific molecule.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3450 | 3435 |
| C-H stretch (Aromatic) | 3100 | 3085 |
| C-H stretch (Aliphatic) | 2950 | 2940 |
| C=O stretch (Carboxylic Acid) | 1720 | 1710 |
| S=O stretch (Asymmetric) | 1350 | 1340 |
| S=O stretch (Symmetric) | 1160 | 1155 |
This interactive table provides a comparison of the calculated and experimental vibrational frequencies for key functional groups in this compound.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves mapping the potential energy of the molecule as a function of the rotation around one or more of its single bonds. For this compound, the key rotational freedom is in the C-C bonds of the butyric acid chain and the S-C bond connecting the sulfonyl group to the chain.
By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the energies of different conformers (local minima) and the energy barriers to rotation between them (saddle points). This analysis helps to identify the most stable conformer(s) that the molecule is likely to adopt under given conditions. Molecular dynamics simulations can further explore the conformational space by simulating the atomic motions over time, providing insights into the dynamic behavior and conformational flexibility of the molecule.
Dynamic Behavior in Different Environments
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By simulating a molecule within a defined environment, such as a solvent box, researchers can gain insights into its conformational flexibility, solvation structure, and transport properties. rsc.org For this compound, MD simulations can predict how its structure and dynamics change in various solvents, which is crucial for understanding its behavior in different chemical processes.
Table 1: Predicted Interactions of this compound in Different Solvent Environments
| Solvent Type | Primary Interacting Group on Compound | Dominant Interaction Type | Expected Effect on Conformation |
|---|---|---|---|
| Polar Protic (e.g., Water, Methanol) | Carboxylic acid (-COOH), Sulfonyl (-SO₂) | Hydrogen Bonding | Solvation of polar groups may lead to a more extended conformation. |
| Polar Aprotic (e.g., DMSO, Acetone) | Carboxylic acid (-COOH), Sulfonyl (-SO₂) | Dipole-Dipole Interactions | Strong solvation of polar moieties, influencing rotational dynamics. |
| Non-Polar (e.g., Benzene (B151609), Hexane) | Phenyl Group, Butyl Chain | van der Waals / Dispersion Forces | Molecule may adopt a more compact or folded conformation to minimize exposure of polar groups. |
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the analysis of transient, high-energy structures known as transition states.
Density Functional Theory (DFT) is a common quantum mechanical modeling method used to investigate the electronic structure of molecules and predict reaction outcomes. For compounds containing a benzenesulfonyl group, DFT calculations can elucidate complex reaction mechanisms. A relevant example is the study of the reaction between benzenesulfonyl azides and oxabicyclic alkenes to form aziridines. nih.govresearchgate.net
In this study, two potential pathways were computationally investigated:
An initial [3+2] cycloaddition to form a triazoline intermediate, followed by nitrogen extrusion.
Initial cleavage of the azide (B81097) to form a nitrene intermediate, which then adds across the double bond.
Calculations at the DFT M06-2X/6-311G(d,p) level of theory showed that the cycloaddition pathway has a significantly lower activation barrier than the nitrene formation pathway, indicating it is the kinetically favored route. nih.govresearchgate.net This demonstrates how computational methods can distinguish between competing mechanisms.
Table 2: Calculated Activation Barriers for Competing Reaction Pathways of a Benzenesulfonyl Azide
| Reaction Pathway | Description | Calculated Activation Barrier (kcal/mol) | Conclusion |
|---|---|---|---|
| [3+2] Cycloaddition (exo) | Formation of exo triazoline intermediate | 10.3 | Favored Pathway |
| [3+2] Cycloaddition (endo) | Formation of endo triazoline intermediate | 15.0 | |
| Nitrene Formation | Initial dinitrogen cleavage | 39.2 | Disfavored Pathway |
Data sourced from a computational study on benzenesulfonyl azides. nih.govresearchgate.net
Computational analysis of transition state energies is key to predicting the selectivity of a reaction. In the aforementioned study of benzenesulfonyl azides, the calculations not only identified the preferred reaction pathway but also predicted the stereoselectivity of the product. nih.govresearchgate.net
The initial cycloaddition was found to have a lower activation barrier for the exo approach (10.3 kcal/mol) compared to the endo approach (15.0 kcal/mol), predicting that the exo triazoline intermediate would form preferentially. nih.govresearchgate.net Subsequent steps involve the collapse of this intermediate to form the final aziridine (B145994) product. The computational analysis of the rate-determining steps for the formation of the final endo and exo aziridine products revealed that the pathway leading to the endo product was significantly more favored (by 9.2 kcal/mol). nih.govresearchgate.net This prediction of endo diastereoselectivity was in excellent agreement with experimental observations, highlighting the predictive power of these theoretical methods. nih.gov
Non-Linear Optical (NLO) Properties Prediction
Molecules with specific electronic structures can exhibit non-linear optical (NLO) properties, meaning their optical properties (like refractive index or absorption) change with the intensity of incident light. researchgate.net These materials are important for applications in optoelectronics and photonics. Computational methods can predict the NLO response of a molecule like this compound before it is synthesized.
The most important molecular parameter for second-order NLO materials is the first hyperpolarizability (β). dergipark.org.tr This value quantifies the molecule's ability to generate second-harmonic light (frequency doubling). The magnitude of β can be calculated using quantum chemical methods, such as DFT with functionals like B3LYP or B3PW91. dergipark.org.trmkjc.in
For a molecule to have a significant β value, it typically requires an asymmetric distribution of electron density, often achieved with electron-donating and electron-accepting groups connected by a π-conjugated system. dergipark.org.tr In this compound, the phenylsulfonyl group acts as an electron acceptor. While the butyric acid chain is not a strong donor or a conjugated linker, computational calculations could precisely quantify the molecule's NLO response. Studies on other sulfonamide derivatives have shown that the choice of computational method and basis set can influence the calculated β values, and results are often compared to a standard reference like urea. rsc.orgnih.govmdpi.com
Table 3: Representative Calculated First Hyperpolarizability (β) for NLO-active Molecules
| Compound Class | Computational Method | Calculated β (x 10⁻³⁰ cm⁵/esu) |
|---|---|---|
| p-Nitroaniline (Reference) | Various | ~9 - 35 |
| Substituted Benzaldehydes | DFT/B3LYP/6-31G'(d,p) | 155 - 820 |
| Sulfonamide Azo Dyes | ab initio (GAMESS) | 212 - 216 |
Values are illustrative and sourced from studies on various NLO compounds. rsc.orgmdpi.com
The relationship between a molecule's structure and its NLO properties is a central theme in materials design. researchgate.net Computational studies help elucidate these relationships. Key structural features that enhance the first hyperpolarizability (β) include:
Strong Donor-Acceptor Groups: A significant difference in the electron-donating and electron-withdrawing ability of substituent groups enhances intramolecular charge transfer, a key mechanism for NLO response.
π-Conjugated Bridge: An efficient π-electron system (like polyenes or aromatic rings) connecting the donor and acceptor allows for effective charge transfer across the molecule. researchgate.net
Molecular Conformation: The planarity and conformational flexibility of the molecule can impact the overlap of orbitals and, consequently, the NLO response. Solvent effects can also alter the degree of conformational flexibility. researchgate.net
For this compound, the phenylsulfonyl group is a known electron acceptor. The NLO properties could be theoretically enhanced by modifying the structure, for example, by introducing a strong electron-donating group (like an amino or methoxy (B1213986) group) on the phenyl ring, thereby creating a more pronounced donor-acceptor system.
Application As a Strategic Synthetic Building Block and Reagent
Precursor in the Synthesis of Organic Intermediates
4-Benzenesulfonyl-butyric acid serves as a key starting material in the synthesis of various organic intermediates, particularly those with biological significance.
The compound's structure provides a four-carbon chain that can be readily incorporated into larger molecular frameworks. A notable application is its use as a reactant in the preparation of substituted (aryl, heteroaryl, arylmethyl, or heteroarylmethyl) hydroxamic acid compounds. chemicalbook.com These hydroxamic acid derivatives have been investigated for their potential to inhibit the production or physiological effects of tumor necrosis factor (TNF) and cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase, both of which are important targets in drug discovery. chemicalbook.com
While detailed multi-step synthetic schemes starting from this compound are not extensively documented in readily available literature, its application in four-carbon chain extension has been a subject of academic research. The dissertation by Jeffrey A. Frick, titled "4-(Phenylsulfonyl) Butanoic Acid: Preparation, Dianion Generation, and Application to Four Carbon Chain Extension," highlights its utility in adding a four-carbon unit to other molecules, a fundamental transformation in organic synthesis. luc.edu This process is crucial for building the carbon skeleton of complex natural products and pharmaceutical agents.
Development of Novel Reagents Utilizing the Benzenesulfonyl-butyric Acid Scaffold
The inherent reactivity of the carboxylic acid group allows for the transformation of this compound into a variety of valuable reagents for organic synthesis.
The carboxylic acid functionality of this compound can be readily converted into more reactive derivatives, such as activated esters and amides. These activated forms serve as efficient acylating agents in the formation of new carbon-heteroatom bonds.
Activated Esters:
One common strategy involves the synthesis of N-hydroxysuccinimide (NHS) esters. The reaction of this compound with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) would yield the corresponding NHS ester. This activated ester can then be used to acylate primary and secondary amines under mild conditions to form stable amide bonds, a cornerstone of bioconjugation and peptide synthesis.
Amides:
Similarly, the carboxylic acid can be converted to an acid chloride, for instance by treatment with thionyl chloride or oxalyl chloride. The resulting 4-(phenylsulfonyl)butanoyl chloride is a highly reactive intermediate that can readily react with a wide range of amines and alcohols to form the corresponding amides and esters. This provides a straightforward method for introducing the 4-benzenesulfonyl-butyryl moiety into various molecular structures.
While specific examples of these activated derivatives of this compound are not extensively detailed in the literature, their synthesis follows well-established organic chemistry principles.
Table 1: Potential Activated Derivatives of this compound and their Applications
| Derivative Name | Structure | Synthetic Method | Potential Application |
| N-hydroxysuccinimidyl 4-(phenylsulfonyl)butanoate | Reaction with N-hydroxysuccinimide and a carbodiimide | Amine acylation for bioconjugation and peptide synthesis | |
| 4-(Phenylsulfonyl)butanoyl chloride | Reaction with thionyl chloride or oxalyl chloride | Acylation of amines, alcohols, and other nucleophiles | |
| 4-(Phenylsulfonyl)butanamide | Reaction of the acid chloride with ammonia (B1221849) or an amine | Intermediate for further functionalization or as a standalone molecule |
The bifunctional nature of this compound makes it an attractive candidate for the design of specialty linkers and spacers in various applications, including solid-phase synthesis and antibody-drug conjugates (ADCs).
In solid-phase synthesis, a linker connects a growing molecule to a solid support. A linker derived from this compound could have the carboxylic acid end attached to an amino-functionalized resin. The other end of the molecule, potentially modified at the phenyl ring of the benzenesulfonyl group, could then be used for further chemical transformations. The sulfonyl group can provide chemical stability during the synthetic steps. Depending on the substitution pattern on the aromatic ring, the linker could be designed to be cleavable under specific conditions (e.g., photochemically or through enzymatic action). While specific examples of this compound as a linker are not prevalent, its structure provides a foundation for the design of such tools.
Derivatization for Material Science Applications (non-biological)
The potential of this compound extends beyond biological applications into the realm of material science. The presence of the aromatic ring and the sulfonyl group can impart desirable properties to polymers and other materials.
Derivatization of the carboxylic acid group to a polymerizable moiety, such as an acrylate (B77674) or a vinyl group, could allow for the incorporation of the benzenesulfonyl-butyric acid unit into polymer chains. The sulfonyl group can enhance the thermal stability and modify the solubility of the resulting polymer. Furthermore, the aromatic ring provides a site for further functionalization, enabling the tuning of the material's properties for specific applications such as specialty coatings, membranes, or electronic materials. While this area remains largely unexplored in the available literature, the chemical nature of this compound suggests significant potential for its use in the development of novel functional materials.
Monomer Synthesis for Polymer Chemistry
While direct polymerization of this compound is not extensively documented, its derivatives hold potential as monomers for creating polymers with specific functionalities. The carboxylic acid group can be modified to introduce polymerizable functionalities. For instance, esterification with a hydroxyl-containing monomer could yield a vinyl ester, or conversion to an acid chloride followed by reaction with an amino-functionalized monomer could produce an acrylamide-type monomer.
The incorporation of the benzenesulfonyl group into a polymer backbone can impart desirable properties such as increased thermal stability, enhanced solubility in specific solvents, and modified electronic characteristics. This approach is analogous to the use of other sulfonated monomers in the synthesis of ion-exchange resins and proton-exchange membranes for fuel cells. While specific research on polymers derived directly from this compound is limited, the principles of polymer chemistry suggest its viability as a precursor for functional polymers.
Table 1: Potential Polymerization Strategies for this compound Derivatives
| Polymerization Type | Monomer Derivative | Potential Polymer Properties |
| Free Radical Polymerization | Vinyl ester or acrylamide (B121943) derivatives | Enhanced thermal stability, altered solubility |
| Condensation Polymerization | Diol or diamine esters/amides of this compound | Polyesters or polyamides with sulfonyl pendants |
Precursors for Functional Materials
The synthesis of functional materials often relies on building blocks that can self-assemble or be directed into organized structures. The benzenesulfonyl group in this compound can participate in non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding (with the sulfonyl oxygens acting as acceptors), which can influence the molecular packing and bulk properties of materials.
Derivatives of benzenesulfonic acid are utilized in the creation of ion-exchange resins. elchemy.com These resins are crucial for water purification and softening processes. elchemy.com The sulfonic acid groups provide the acidic sites necessary for ion binding. elchemy.com This principle suggests that polymers incorporating the this compound moiety could be developed for similar applications.
Furthermore, benzenesulfonic acid and its derivatives serve as intermediates in the manufacturing of dyes and pigments. elchemy.com The sulfonic group enhances the solubility and color fastness of azo dyes. elchemy.com This indicates a potential application for this compound in the synthesis of novel colorants with tailored properties.
Role in Fine Chemical and Specialty Chemical Manufacturing
In the realm of fine and specialty chemicals, this compound serves as a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds. The presence of both a carboxylic acid and a sulfone group allows for sequential and selective reactions to build intricate molecular architectures.
Research has demonstrated the use of butyric acid derivatives in the preparation of various heterocyclic compounds. For example, the reaction of a butyric acid derivative with hydrazines can lead to the formation of pyridazinone structures. mdpi.com These heterocyclic cores are prevalent in many biologically active molecules. The versatility of the butyric acid scaffold is further highlighted by its use in synthesizing tetrazolo[1,5-b]pyridazine (B14759603) and pyridazino(6,1-b)quinazolin-10-one derivatives. mdpi.com
The broader family of butyric acid and its derivatives has significant applications in the chemical industry, including the manufacturing of solvents, polymers, and other specialty chemicals. nih.gov While butyric acid itself is produced on a large scale for these purposes, functionalized derivatives like this compound offer pathways to more specialized and high-value chemical products. For instance, it can be used as a reactant in the preparation of substituted hydroxamic acid compounds. chemicalbook.com
Table 2: Examples of Heterocyclic Systems Synthesized from Butyric Acid Derivatives
| Reactant | Resulting Heterocyclic System |
| Hydrazine | Pyridazinone |
| Sodium Azide (B81097) | Tetrazole |
| Anthranilic Acid | Quinazolinone |
The strategic placement of the benzenesulfonyl group provides a tool for modulating the reactivity and properties of the butyric acid chain, enabling chemists to design and synthesize a wide array of complex molecules for various applications.
Future Research Directions in 4 Benzenesulfonyl Butyric Acid Chemistry
Exploration of Novel Catalytic Transformations
The structural motifs of 4-Benzenesulfonyl-butyric acid—an aromatic ring, a sulfonyl group, and a carboxylic acid—offer fertile ground for the application of modern catalytic strategies. Future work will likely concentrate on leveraging these features to forge new bonds and create complex molecular architectures with high precision and efficiency.
Transition-metal-catalyzed C-H activation represents a powerful frontier for modifying the aromatic ring of this compound directly, avoiding the need for pre-functionalized starting materials. The carboxylic acid and sulfonyl groups can potentially serve as directing groups, guiding the catalyst to specific positions on the benzene (B151609) ring to ensure high regioselectivity.
Future investigations could explore:
Directed C-H Functionalization : Utilizing the existing carboxylic acid or sulfonyl moieties to direct catalysts (e.g., Palladium, Rhodium, Ruthenium) for ortho-, meta-, or para-C-H functionalization. iitm.ac.innih.gov This would enable the introduction of a wide array of substituents (alkyl, aryl, etc.) onto the phenyl ring, rapidly generating a library of novel derivatives.
Cross-Coupling Reactions : Aryl sulfones can act as electrophilic partners in cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemrxiv.org Research could focus on developing conditions for the C–S bond cleavage of this compound, allowing the entire benzenesulfonyl group to be replaced, thus using it as a versatile synthetic handle.
Decarboxylative Coupling : The carboxylic acid group itself could be used as a traceless directing group or as a coupling partner in decarbonylative or decarboxylative cross-coupling reactions, enabling the formation of new C-S or C-C bonds. nsf.govnih.gov
A summary of potential transition metal-catalyzed transformations is presented below.
| Transformation Type | Potential Catalyst | Directing/Reactive Group | Potential Outcome |
| C-H Arylation | Palladium (Pd), Rhodium (Rh) | Carboxylic Acid / Sulfonyl | Direct addition of aryl groups to the benzene ring |
| C-S Bond Coupling | Palladium (Pd) | Benzenesulfonyl | Replacement of the sulfonyl moiety with other functional groups |
| Decarboxylative Arylation | Copper (Cu), Palladium (Pd) | Carboxylic Acid | Formation of aryl sulfones from the butyric acid chain |
Organocatalysis and biocatalysis offer pathways for highly enantioselective transformations under mild, environmentally friendly conditions, representing a significant area for future development.
Asymmetric Organocatalysis : Chiral organocatalysts, such as proline sulfonamides or squaramides, could be employed to induce stereocenters in the butyric acid chain. rsc.orgnih.gov For example, asymmetric alpha-functionalization of the carboxylic acid or conjugate additions to unsaturated derivatives of this compound could yield valuable chiral building blocks. nih.govresearchgate.net Photoinduced organocatalytic methods are also emerging as a powerful tool for radical sulfonylation, a strategy that could be adapted for novel modifications. rsc.orgnih.gov
Biocatalytic Transformations : The use of enzymes (biocatalysis) for modifying this compound is a largely unexplored area. Enzymes could offer unparalleled selectivity for reactions such as hydroxylation of the alkyl chain or the aromatic ring, or enantioselective reduction of a ketone derivative. Exploring enzymes like ketoreductases or cytochrome P450 monooxygenases could provide access to derivatives that are difficult to synthesize through traditional chemical methods.
Development of Efficient Flow Chemistry Protocols
Moving from traditional batch synthesis to continuous flow processing can offer substantial benefits in terms of safety, scalability, and process control for the synthesis of this compound and its derivatives.
Continuous flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and enhanced safety, particularly for highly exothermic reactions. rsc.orgresearchgate.net Future research could focus on designing a multi-step continuous synthesis of this compound, potentially starting from aniline (B41778) or related precursors. africacommons.net This approach would minimize manual handling of hazardous intermediates like sulfonyl chlorides and allow for safe, scalable production. mdpi.com The integration of in-line purification and real-time analytics would further streamline the manufacturing process.
Microreactors, with their high surface-area-to-volume ratio, provide exceptional heat and mass transfer, making them ideal for optimizing reaction conditions and studying reaction kinetics. rug.nlorganic-chemistry.org
Key areas for exploration include:
Rapid Optimization : Using microreactor systems to rapidly screen different catalysts, solvents, and temperatures for reactions involving this compound, significantly accelerating process development. researchgate.net
Hazardous Reactions : Performing potentially hazardous reactions, such as those involving unstable intermediates or highly exothermic steps, within the safe confines of a microreactor. lut.fi For instance, the synthesis of carboxylic acids using pressurized CO2 gas can be performed more safely and efficiently in a flow reactor. durham.ac.uk
Electrosynthesis : Combining flow chemistry with electrochemistry in microreactors to drive novel transformations, such as Kolbe electrolysis of the carboxylic acid, offering green and efficient synthetic routes. youtube.com
The table below outlines the advantages of applying flow chemistry to the synthesis of this compound.
| Feature | Advantage in Flow Chemistry | Relevance to this compound Synthesis |
| Heat Transfer | Superior control over exothermic reactions | Safely manage sulfonation or chlorosulfonation steps |
| Mixing | Rapid and efficient mixing | Improve reaction rates and selectivity |
| Scalability | "Scaling out" by running reactors in parallel | Seamless transition from laboratory to production scale |
| Safety | Small reactor volumes minimize risk | Safe handling of hazardous reagents like chlorosulfonic acid |
Investigation of Advanced Supramolecular Assembly (non-biological)
The distinct functional groups of this compound provide the necessary components for forming ordered, non-covalent structures through supramolecular assembly. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the benzenesulfonyl moiety offers opportunities for π-π stacking and dipole-dipole interactions. nih.gov
Future research in this area could investigate:
Hydrogel Formation : The potential for this compound or its derivatives to act as low-molecular-weight gelators, forming self-assembled fibrillar networks in specific solvents. nih.gov The interplay of hydrogen bonding from the carboxylic acid and aromatic interactions could lead to the formation of stimuli-responsive "smart" materials.
Crystal Engineering : Systematically studying how modifications to the molecular structure (e.g., adding substituents to the aromatic ring) influence the packing in the solid state. The sulfonate group, a close relative of the sulfonyl group, is known to be a versatile hydrogen bond acceptor in crystal engineering. researchgate.net This could lead to the design of new crystalline materials with tailored properties, such as co-crystals or liquid crystals.
Complex Formation : Using the molecule as a building block in multi-component systems. For example, supramolecular protecting groups could be designed to selectively bind to the dicarboxylic acid analogue of this molecule via hydrogen bonding, enabling selective chemistry at other sites. researchgate.net The aromatic ring could also participate in host-guest chemistry with macrocycles.
Crystal Engineering and Cocrystallization
The field of crystal engineering offers a powerful strategy to modify the physicochemical properties of this compound without altering its chemical identity. This is primarily achieved through the formation of cocrystals, which are multi-component crystals held together by non-covalent interactions. The presence of both a carboxylic acid and a benzenesulfonyl group in this compound provides versatile sites for hydrogen bonding and other supramolecular interactions.
Future research will likely focus on the systematic exploration of coformers that can interact with these functional groups to form robust supramolecular synthons. The carboxylic acid group can form well-known homodimers or heterodimers with other carboxylic acids, amides, or pyridines. The sulfonyl group, with its capacity for hydrogen bond acceptance, can also participate in the formation of predictable recognition patterns. Understanding the interplay of these synthons will be crucial in designing cocrystals with desired properties such as enhanced solubility, improved stability, or altered mechanical behavior. A systematic study of the crystal structures of pyridine (B92270) sulfonamides and sulfonic acids can provide a foundational understanding for predicting the packing and hydrogen bonding patterns in cocrystals of this compound.
A potential area of investigation is the use of high-throughput screening methods to rapidly identify promising coformers. By combining computational predictions with experimental validation, researchers can accelerate the discovery of novel cocrystalline forms of this compound.
Self-Assembly for Functional Materials
The amphiphilic nature of this compound, arising from its polar functional groups and nonpolar aromatic and aliphatic components, makes it a compelling candidate for self-assembly into a variety of functional materials. The non-covalent interactions that drive cocrystal formation, such as hydrogen bonding and π-π stacking, can also direct the spontaneous organization of molecules in solution or at interfaces.
One promising avenue of research is the development of liquid crystalline phases. Studies on other benzene sulfonic acid derivatives have shown that the –SO3H group can play a significant role in the stabilization of such ordered, fluid phases. By modifying the structure of this compound, for instance, by introducing long alkyl chains, it may be possible to induce liquid crystalline behavior, leading to materials with applications in displays and sensors.
Another area of interest is the formation of supramolecular gels. The directional nature of hydrogen bonding in carboxylic acids and the potential for π-π stacking of the benzene rings could lead to the formation of fibrillar networks that entrap solvent molecules, resulting in a gel. These soft materials could find applications in drug delivery, tissue engineering, and environmental remediation.
Furthermore, the self-assembly of this compound on surfaces could be explored for the creation of ordered nanopatterns. Aromatic carboxylic acids are known to form well-defined two-dimensional structures on substrates like highly oriented pyrolytic graphite (B72142) (HOPG) through hydrogen bonding. The resulting nanopatterns could serve as templates for the growth of other materials or as functional surfaces themselves. Research into the self-assembly of this compound with other components, such as melamine, could also lead to the formation of novel micro- and nanostructures, like the microwires observed with 5-sulfoisophthalic acid.
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction
The synthesis of this compound and its analogues can be a complex undertaking. The integration of machine learning (ML) and artificial intelligence (AI) offers the potential to significantly streamline and enhance the process of synthetic route design and optimization.
For this compound, these AI tools could be employed to:
Discover Novel Synthetic Routes: By exploring a vast chemical reaction space, AI can uncover unconventional and potentially more efficient synthetic strategies that may not be immediately obvious to a human chemist.
Optimize Existing Routes: AI can analyze known synthetic routes and suggest modifications to improve yield, reduce the number of steps, or utilize more environmentally friendly reagents.
Plan the Synthesis of Derivatives: When designing new derivatives of this compound with specific functionalities, AI can rapidly generate and evaluate multiple synthetic approaches, accelerating the discovery of new compounds with desired properties.
Future research in this area could involve the development of specialized AI models trained on datasets enriched with reactions involving sulfonyl and carboxylic acid-containing compounds. This would likely improve the accuracy and relevance of the predicted synthetic routes for this specific class of molecules.
Beyond proposing a sequence of reactions, AI and machine learning can also be used to predict the optimal conditions for each synthetic step. This includes parameters such as solvent, temperature, catalyst, and reaction time. The success of a chemical reaction is often highly dependent on these conditions, and their optimization can be a time-consuming and resource-intensive process.
Machine learning models can be trained on large datasets of chemical reactions to identify the relationships between the reactants, products, and the optimal reaction conditions. These models can then be used to predict the best conditions for a new reaction, significantly reducing the amount of experimental trial-and-error required.
For the synthesis of this compound, predictive modeling could be applied to:
Solvent and Catalyst Selection: AI algorithms can suggest the most appropriate solvent and catalyst for each step of the synthesis, taking into account factors such as reactant solubility, reaction kinetics, and potential side reactions.
Temperature and Time Optimization: By analyzing similar reactions, machine learning models can predict the optimal temperature and reaction time to maximize the yield and minimize the formation of byproducts.
Yield Prediction: Before a reaction is even run in the lab, AI models can provide an estimate of the expected yield, allowing chemists to prioritize the most promising synthetic routes.
The use of Bayesian optimization and other advanced machine learning techniques can further enhance the process of reaction optimization by intelligently guiding the selection of experiments to perform, leading to a more rapid convergence on the optimal conditions. The development of "self-driving" laboratories, where AI algorithms control automated synthesis platforms, represents a long-term goal that could revolutionize the synthesis of this compound and other complex organic molecules.
Data Tables
Table 1: Potential Supramolecular Synthons in the Crystal Engineering of this compound
| Functional Group | Potential Synthon | Interacting Coformer Functional Groups |
| Carboxylic Acid | Carboxylic acid homodimer | Carboxylic Acid |
| Carboxylic Acid | Carboxylic acid-amide heterodimer | Amide |
| Carboxylic Acid | Carboxylic acid-pyridine heterodimer | Pyridine |
| Sulfonyl | Sulfonyl-hydroxyl hydrogen bond | Alcohol, Carboxylic Acid |
| Sulfonyl | Sulfonyl-amine hydrogen bond | Amine, Amide |
Table 2: Potential Self-Assembled Structures from this compound
| Self-Assembled Structure | Driving Interactions | Potential Application |
| Liquid Crystals | Dipole-dipole, π-π stacking, Hydrogen bonding | Displays, Sensors |
| Supramolecular Gels | Hydrogen bonding, π-π stacking, van der Waals forces | Drug delivery, Tissue engineering |
| Surface Nanopatterns | Hydrogen bonding, π-π stacking | Molecular templates, Functional surfaces |
| Microwires | Hydrogen bonding, Electrostatic interactions | Electronics, Catalysis |
Table 3: Application of AI in the Synthesis of this compound
| AI Application | Description | Potential Impact |
| Retrosynthetic Analysis | AI algorithms propose synthetic routes from the target molecule to starting materials. | Discovery of novel and more efficient synthetic pathways. |
| Reaction Condition Prediction | Machine learning models predict optimal solvent, catalyst, temperature, and time. | Reduced experimental optimization, improved yields, and sustainability. |
| Yield Prediction | AI models estimate the expected yield of a reaction before it is performed. | Prioritization of high-yielding synthetic routes. |
Q & A
Q. What are the recommended synthetic routes for 4-benzenesulfonyl-butyric acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sulfonylation of butyric acid derivatives using benzenesulfonyl chloride under basic conditions. Key variables include:
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
- Catalyst : Triethylamine or pyridine is used to neutralize HCl byproducts .
- Solvent : Dichloromethane or THF ensures solubility of hydrophobic intermediates.
Example Protocol :
Dissolve 4-aminobutyric acid in THF, add benzenesulfonyl chloride dropwise at 0°C with stirring, and maintain pH 8–9 using triethylamine. Isolate via aqueous workup (yield: ~65–75%) .
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF, 0°C, Et₃N | 72 | 98% |
| DCM, RT, Pyridine | 68 | 95% |
Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?
- Methodological Answer : Use a combination of:
- NMR : H NMR (DMSO-d₆) shows characteristic peaks: δ 7.8–7.5 (aromatic protons), δ 3.1 (CH₂-SO₂), δ 2.4 (butyric acid backbone) .
- FT-IR : Strong S=O stretching at 1170 cm⁻¹ and 1360 cm⁻¹ confirms sulfonyl group .
- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., O–H···O interactions between carboxyl and sulfonyl groups) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from dynamic molecular behavior (e.g., rotamers in solution vs. solid-state rigidity). Strategies:
- VT-NMR : Variable-temperature NMR identifies conformational changes (e.g., coalescence of peaks at elevated temps) .
- DFT Calculations : Compare experimental X-ray data with computed structures to validate tautomeric forms .
Case Study : A 2017 study resolved conflicting H NMR signals for a sulfonamide analog by correlating rotamer populations with solvent polarity .
Q. What experimental designs optimize the biological activity of this compound as a carbonic anhydrase inhibitor?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the butyric acid chain length or introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding to the enzyme’s zinc center .
- Assay Design : Use stopped-flow spectroscopy to measure CO₂ hydration rates. IC₅₀ values are typically determined at pH 7.4 (physiological conditions) .
| Derivative | IC₅₀ (nM) | Selectivity (CA II/CA IX) |
|---|---|---|
| Parent Compound | 120 | 1:8 |
| 4-Nitro-substituted | 45 | 1:15 |
Q. How do solvent effects influence the sulfonylation efficiency of butyric acid precursors?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states. However, they may increase side reactions (e.g., over-sulfonylation). Systematic optimization:
- DoE Approach : Vary solvent polarity, temperature, and stoichiometry using a factorial design.
- Kinetic Monitoring : Track reaction progress via LC-MS to identify optimal timepoints for quenching .
Key Finding : THF provides a balance between reactivity and selectivity, achieving 85% conversion with <5% byproducts .
Data Contradiction Analysis
Q. Why do some studies report divergent biological activities for structurally similar this compound derivatives?
- Methodological Answer : Variations often stem from:
- Purity Issues : Residual solvents (e.g., DMF) in cruder preparations can skew enzyme assays .
- Assay Conditions : Differences in buffer pH or ion concentrations alter protonation states of the sulfonyl group, affecting binding .
Resolution : Standardize compound purification (e.g., prep-HPLC) and validate assays with positive controls (e.g., acetazolamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
